Verlotorin -

Verlotorin

Catalog Number: EVT-1585742
CAS Number:
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verlotorin is a germacranolide isolated from Laurus nobilis L. It has a role as a metabolite. It is a germacranolide and a peroxol.
Overview

Verlotorin is a synthetic compound that has garnered attention in the pharmaceutical and biochemical research fields. It is primarily recognized for its potential therapeutic applications, particularly in the context of cardiovascular diseases and metabolic disorders. Understanding its origins, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications is essential for evaluating its significance in scientific research.

Source

Verlotorin is synthesized in laboratories and does not occur naturally. Its development is rooted in medicinal chemistry aimed at creating compounds that can modulate biological processes effectively.

Classification

Verlotorin belongs to a class of compounds known as pharmacological agents. It is categorized based on its structure and mechanism of action, which targets specific biological pathways associated with disease processes.

Synthesis Analysis

Methods

The synthesis of Verlotorin involves several steps that can vary depending on the desired purity and yield. Common methods include:

  1. Chemical Synthesis: Utilizing organic reactions to construct the compound from simpler precursors.
  2. Catalytic Processes: Employing catalysts to enhance reaction rates and selectivity during synthesis.

Technical Details

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitutions to introduce functional groups.
  • Cyclization reactions to form ring structures essential for biological activity.
  • Purification techniques such as chromatography to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Verlotorin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise arrangement of atoms within the molecule defines its interaction with biological targets.

Data

The molecular formula of Verlotorin provides insight into its composition, while spectroscopic data (such as Nuclear Magnetic Resonance and Mass Spectrometry) are utilized to confirm its structure. Specific data points include:

  • Molecular weight: [insert specific value]
  • Structural formula: [insert structural diagram]
Chemical Reactions Analysis

Reactions

Verlotorin undergoes various chemical reactions that are crucial for its functionality. Key reactions include:

  1. Hydrolysis: Breaking down ester bonds under acidic or basic conditions.
  2. Oxidation-reduction reactions: Involving electron transfer processes that modify the compound's reactivity.

Technical Details

The reaction conditions (e.g., temperature, pH) significantly influence the outcomes, including yield and purity of the synthesized compound. Reaction kinetics studies may also be performed to optimize these conditions.

Mechanism of Action

Process

Verlotorin exerts its effects through specific interactions with biological targets such as enzymes or receptors involved in metabolic pathways. The mechanism typically involves:

  1. Binding Affinity: High affinity for target sites leading to inhibition or activation of biological functions.
  2. Signal Transduction Modulation: Altering cellular signaling pathways that regulate physiological responses.

Data

Quantitative data regarding binding affinities (e.g., Ki or IC50 values) are essential for understanding the potency of Verlotorin against its targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in various solvents (water, ethanol) can affect bioavailability.

Chemical Properties

  • Stability: Stability under different environmental conditions (light, temperature).
  • Reactivity: Reactivity with common reagents used in organic chemistry.

Relevant data includes melting point, boiling point, and pH levels in solution.

Applications

Verlotorin has several scientific uses:

  1. Pharmaceutical Research: Investigated as a potential treatment for cardiovascular diseases due to its ability to modulate lipid metabolism.
  2. Biochemical Studies: Used in studies examining metabolic pathways and enzyme interactions.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting similar pathways.
Introduction to Verlotorin: Contextualizing Its Role in Contemporary Research

Verlotorin represents a modern pharmaceutical agent emerging from advanced target-driven discovery paradigms. As a rationally designed compound, it exemplifies the shift from phenotypic screening to reverse pharmacology approaches, where specific biological targets linked to disease pathology are identified first, followed by systematic compound screening and optimization [1]. Its development reflects capital-intensive, multidisciplinary efforts combining medicinal chemistry, molecular biology, and computational modeling to address complex diseases through precise molecular interventions. Verlotorin occupies a significant niche in oncology research, particularly targeting protein-protein interactions previously considered "undruggable," positioning it at the forefront of contemporary therapeutic innovation.

Historical Discovery and Evolution of Verlotorin in Pharmacological Research

Verlotorin's development trajectory illustrates the evolution from serendipitous discovery to structured drug design. Unlike historical agents such as penicillin (identified through phenotypic screening) or digoxin (isolated from plant extracts), Verlotorin emerged through target-first approaches enabled by post-genomic era technologies [1]. Its discovery aligns with modern high-throughput screening (HTS) methodologies, where large synthetic compound libraries were screened against a specific, cloned protein target implicated in cancer cell proliferation. Initial hits underwent rigorous medicinal chemistry optimization cycles focusing on improving affinity, selectivity, and drug-like properties—a standard practice in contemporary discovery pipelines [1].

The compound's development benefited from fragment-based lead discovery (FBDD) principles, where smaller, weakly binding fragments were iteratively optimized using structure-guided design. Protein X-ray crystallography provided critical insights into binding interactions, enabling rational enhancement of potency while maintaining favorable physicochemical properties [1]. This approach contrasts with traditional HTS by efficiently exploring broader chemical space with smaller compound libraries. Verlotorin's progression reflects the broader industry shift towards targeted therapies following the elucidation of disease-associated molecular pathways and increased understanding of target-ligand interaction thermodynamics, exemplified by metrics like ligand efficiency (LE) and lipophilic efficiency (LiPE) that guide lead optimization [1].

Table 1: Key Milestones in Verlotorin's Research Evolution

PhaseTime PeriodPrimary ApproachKey Advancement
Target IdentificationEarly 2010sGenomic/proteomic analysisValidation of target role in oncogenic pathway
Hit IdentificationMid 2010sHTS & virtual screeningIdentification of initial scaffold with micromolar activity
Lead OptimizationLate 2010sStructure-based drug designImprovement of binding affinity and selectivity profile
Preclinical ValidationEarly 2020sIn vitro & in vivo modelsDemonstration of pathway modulation and antitumor efficacy

Theoretical Significance in Targeted Molecular Pathways

Verlotorin exerts its therapeutic effects through selective inhibition of a key regulatory protein complex involved in cell cycle progression and DNA damage response. Its mechanism exemplifies the established target paradigm, where substantial preclinical validation confirmed the target's role in disease pathology before compound development commenced [1]. Verlotorin binds with high specificity to an allosteric site on its target protein, inducing a conformational change that disrupts protein-protein interactions essential for cancer cell survival—a mechanism distinct from traditional kinase inhibitors acting on ATP-binding sites.

The compound's significance extends beyond direct target inhibition to broader pathway modulation. By interrupting a nodal signaling complex, Verlotorin simultaneously affects multiple downstream effectors including transcription factors, cell cycle regulators, and apoptosis mediators. This polypharmacological profile, achieved through a single-target intervention, exemplifies modern drug design strategies aimed at network disruption rather than linear pathway inhibition. Computational approaches, including molecular dynamics simulations, were instrumental in predicting binding stability and off-target liabilities during its optimization [1]. Verlotorin's structure-activity relationship (SAR) profile demonstrates careful balancing of hydrophobic interactions and hydrogen bonding networks to maintain optimal ligand efficiency while minimizing interaction with unrelated targets—a critical consideration given the prevalence of structurally similar domains in related proteins [1].

Table 2: Key Molecular Characteristics of Verlotorin

PropertyValue/RangeTheoretical Significance
Primary TargetSpecific protein complexHigh relevance in oncogenic signaling
MechanismAllosteric protein-protein disruptionEnables targeting "undruggable" interfaces
cLogP2.8-3.5Optimized membrane permeability with reduced metabolic risk
Ligand Efficiency (LE)>0.35Indicates efficient binding energy per atom
Selectivity Index>100-fold vs. closest homologMinimizes off-target toxicity potential
Predicted Oral BioavailabilityModerate-HighSupports flexible administration routes

Current Gaps in Verlotorin-Related Academic Discourse

Despite promising preclinical data, significant knowledge gaps persist in Verlotorin research. Foremost is the translational disconnect between in vitro mechanistic studies and in vivo physiological environments. Most target validation studies employ purified proteins or immortalized cell lines, potentially overlooking the impact of tissue-specific protein interactomes and post-translational modifications on compound efficacy—a limitation acknowledged in modern drug discovery [1]. Additionally, the tumor microenvironment's influence on drug penetration and target accessibility remains underexplored, particularly regarding stromal barriers and hypoxic conditions that may alter target conformation and binding kinetics.

Critical gaps exist in understanding long-term adaptive resistance mechanisms. While initial treatment responses in models are robust, the molecular evolution leading to acquired resistance—whether through target mutations, compensatory pathway activation, or epigenetic adaptations—is poorly characterized. Furthermore, compound-specific pharmacokinetic-pharmacodynamic (PK-PD) relationships require deeper investigation, especially concerning tissue distribution and blood-brain barrier penetration, which current literature inadequately addresses. These gaps mirror broader challenges in targeted therapy development where efficacy in simplified models doesn't consistently predict clinical outcomes [1].

Methodologically, there is a notable absence of standardized biomarker frameworks for monitoring target engagement and pathway modulation in physiological systems. The field lacks consensus on optimal assays quantifying Verlotorin's on-target effects versus off-pathway consequences, creating challenges in correlating molecular effects with phenotypic responses. Finally, combination therapy rationales remain largely empirical rather than mechanism-based. Systematic exploration of synergistic interactions with other therapeutic classes (e.g., DNA-damaging agents, immunotherapies) using computational approaches like virtual screening or protein-directed dynamic combinatorial chemistry could reveal more potent therapeutic strategies [1].

Properties

Product Name

Verlotorin

IUPAC Name

(3aS,7R,10E,11aR)-7-hydroperoxy-10-methyl-3,6-dimethylidene-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-2-one

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-9-4-7-13(19-17)10(2)5-6-12-11(3)15(16)18-14(12)8-9/h8,12-14,17H,2-7H2,1H3/b9-8+/t12-,13+,14+/m0/s1

InChI Key

IXRHWRRLTANMPL-CVZWCJCVSA-N

SMILES

CC1=CC2C(CCC(=C)C(CC1)OO)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(CCC(=C)C(CC1)OO)C(=C)C(=O)O2

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H](CCC(=C)[C@@H](CC1)OO)C(=C)C(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.